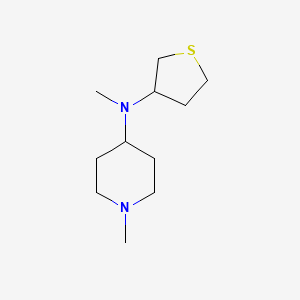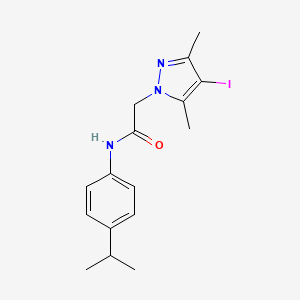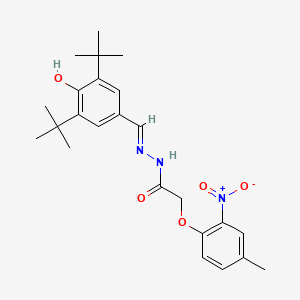![molecular formula C12H9NOS4 B6128414 N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide](/img/structure/B6128414.png)
N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide, also known as MTA, is a synthetic compound with potential biological applications. It belongs to the family of thiosemicarbazone derivatives and has been extensively studied for its anti-cancer properties.
作用機序
The exact mechanism of action of N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide is not fully understood. However, it is believed to act by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular deoxyribonucleotide triphosphate (dNTP) pools, which ultimately results in the inhibition of DNA synthesis and cell growth.
Biochemical and Physiological Effects
N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide has been shown to have both biochemical and physiological effects. Biochemically, N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. Physiologically, N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide has been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of using N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide in lab experiments is its potential anti-cancer properties. Additionally, N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide is relatively easy to synthesize and has a high purity. However, one limitation of using N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide in lab experiments is its potential toxicity. N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide has been shown to have cytotoxic effects on normal cells at high concentrations.
将来の方向性
There are several future directions for the study of N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide. One direction is to investigate the potential use of N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore the anti-inflammatory and anti-viral properties of N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide. Additionally, further studies are needed to understand the exact mechanism of action of N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide and to identify potential targets for its use.
合成法
N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide can be synthesized through a multistep process. The first step involves the reaction between thiosemicarbazide and ethyl acetoacetate, which results in the formation of 3-thioxo-2(3H)-thiophenecarboxylic acid ethyl ester. The second step involves the reaction of this intermediate with paraformaldehyde and sodium hydroxide, which leads to the formation of N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide.
科学的研究の応用
N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide has been shown to have anti-inflammatory and anti-viral properties.
特性
IUPAC Name |
N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS4/c1-8(14)13(6-11-9(15)2-4-17-11)7-12-10(16)3-5-18-12/h2-7H,1H3/b11-6+,12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVKIOWHOAIPOO-GNXRPPCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=C1C(=S)C=CS1)C=C2C(=S)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(/C=C\1/SC=CC1=S)/C=C\2/SC=CC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6128357.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B6128374.png)

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B6128384.png)
![5-(1-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6128390.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6128410.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6128412.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6128418.png)
![2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B6128422.png)
![2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B6128429.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6128436.png)
